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molecular formula C8H8BrNO4 B1360350 1-Bromo-4,5-dimethoxy-2-nitrobenzene CAS No. 51072-66-3

1-Bromo-4,5-dimethoxy-2-nitrobenzene

Cat. No. B1360350
M. Wt: 262.06 g/mol
InChI Key: DGUDEQARXVYDBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05116851

Procedure details

4-Bromoveratrole (50 g, 0.23 mol) was added dropwise at 6°-9° to a stirred solution of 175 ml of concentrated nitric acid and glacial acetic acid (525 ml). After stirring at 6°-11° for 1.5 hours, the mixture was poured into 2.5 liters of ice-water. The light yellow solid was filtered after 0.5 hour, washed with water, and air-dried (62.5 g); m.p. 120°-122° (s. 118°). Following crystallization from 400 ml of ethanol, the title A compound as a light yellow product weighed 50.0 g; m.p. 121°-123°. Lit. m.p. 120°-122°, 122°-124° (J. Org. Chem., 25, 724 (1960).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
175 mL
Type
reactant
Reaction Step One
Quantity
525 mL
Type
solvent
Reaction Step One
[Compound]
Name
ice water
Quantity
2.5 L
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][CH:7]=1.[N+:12]([O-])([OH:14])=[O:13]>C(O)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]([O:10][CH3:11])[C:5]([O:8][CH3:9])=[CH:6][C:7]=1[N+:12]([O-:14])=[O:13]

Inputs

Step One
Name
Quantity
50 g
Type
reactant
Smiles
BrC=1C=C(C(=CC1)OC)OC
Name
Quantity
175 mL
Type
reactant
Smiles
[N+](=O)(O)[O-]
Name
Quantity
525 mL
Type
solvent
Smiles
C(C)(=O)O
Step Two
Name
ice water
Quantity
2.5 L
Type
reactant
Smiles

Conditions

Stirring
Type
CUSTOM
Details
After stirring at 6°-11° for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The light yellow solid was filtered after 0.5 hour
Duration
0.5 h
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
air-dried (62.5 g)
CUSTOM
Type
CUSTOM
Details
m.p. 120°-122° (s. 118°)
CUSTOM
Type
CUSTOM
Details
crystallization from 400 ml of ethanol
CUSTOM
Type
CUSTOM
Details
Lit. m.p. 120°-122°, 122°-124°

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
Smiles
BrC1=C(C=C(C(=C1)OC)OC)[N+](=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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